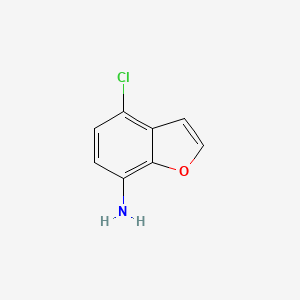

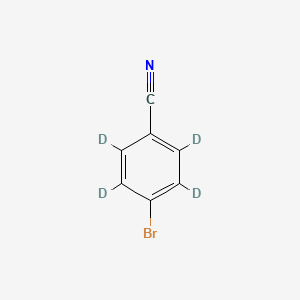

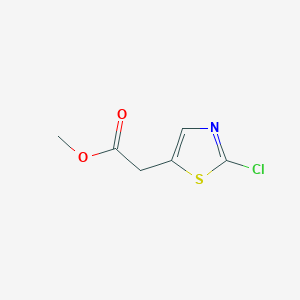

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Overview

Description

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring, which consists of one oxygen and two nitrogen atoms, has unique bioisosteric properties and a wide spectrum of biological activities . It’s worth noting that the interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles are diverse and have been the subject of many studies . They have been synthesized as anti-infective agents with various activities .Scientific Research Applications

- Scientific Field: Medicinal Chemistry

- Application Summary : Compounds with the 1,2,4-oxadiazole structure, such as “1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, have been synthesized and studied as potential anti-infective agents . These compounds have shown anti-bacterial, anti-viral, and anti-leishmanial activities .

- Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.

- Results or Outcomes : The effectiveness of these compounds against various infectious diseases has been demonstrated, although the specific results would depend on the exact compound and the disease being targeted .

-

Scientific Field: Agricultural Chemistry

- Application Summary : 1,2,4-Oxadiazole derivatives, including “1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, have been synthesized and evaluated for their agricultural activities . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

- Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.

- Results or Outcomes : Some of these compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

-

Scientific Field: Energetic Materials

- Application Summary : Certain 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential energetic materials .

- Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.

- Results or Outcomes : These compounds have shown promising properties as energetic materials, including low mechanical sensitivity and high gas volume after detonation .

-

Scientific Field: Antibacterial Agents

- Application Summary : 1,2,4-Oxadiazole derivatives, including “1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

- Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.

- Results or Outcomes : Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL, respectively .

-

Scientific Field: Anticancer Research

- Application Summary : Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties .

- Methods of Application : The MTT test is used to quantify the living cells by measuring the activity of mitochondrial enzymes .

- Results or Outcomes : The specific results would depend on the exact compound and the cancer cell line being targeted .

Future Directions

The future directions of 1,2,4-oxadiazoles in drug discovery are promising. The uncommon potential of 1,2,4-oxadiazoles has attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit . The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

properties

IUPAC Name |

1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMGZSMMYUDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)

![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)

![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)